molecular formula C16H19BFNO4 B13913806 Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate

Cat. No.: B13913806
M. Wt: 319.1 g/mol
InChI Key: SYCCYEKDHDQTGY-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate is a fluorinated boronic acid ester derivative. This compound is significant in organic synthesis due to its unique structure, which includes a boronic acid pinacol ester and a fluorinated indole moiety. These features make it a valuable intermediate in various chemical reactions, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or a similar method.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Boronic Acid Ester Formation: The boronic acid ester is formed by reacting the fluorinated indole with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronic acid ester can be oxidized to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Suzuki Coupling: The boronic acid ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.

    Biological Studies: The compound’s fluorinated indole moiety makes it useful in studying enzyme interactions and receptor binding.

    Material Science: It is used in the development of organic electronic materials and polymers.

    Chemical Biology: The compound is employed in the design of probes for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The fluorinated indole moiety can interact with enzymes and receptors, modulating their activity. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design.

Comparison with Similar Compounds

Similar compounds include other fluorinated boronic acid esters and indole derivatives, such as:

Compared to these compounds, Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate is unique due to its specific indole structure and the presence of both a fluorine atom and a boronic acid ester group. This combination of features enhances its reactivity and makes it particularly valuable in medicinal chemistry and material science.

Properties

Molecular Formula

C16H19BFNO4

Molecular Weight

319.1 g/mol

IUPAC Name

methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate

InChI

InChI=1S/C16H19BFNO4/c1-15(2)16(3,4)23-17(22-15)12-9-6-7-19-13(9)10(8-11(12)18)14(20)21-5/h6-8,19H,1-5H3

InChI Key

SYCCYEKDHDQTGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C3=C2C=CN3)C(=O)OC)F

Origin of Product

United States

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